N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide

Catalog No.
S12275740
CAS No.
M.F
C11H20N2O
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobut...

Product Name

N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide

IUPAC Name

N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c1-7(2)11(14)13-10-5-8-3-4-9(6-10)12-8/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t8-,9+,10?

InChI Key

SLKKGJKMTXLHIT-ULKQDVFKSA-N

Canonical SMILES

CC(C)C(=O)NC1CC2CCC(C1)N2

Isomeric SMILES

CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2

N-((1R,3s,5S)-8-azabicyclooctan-3-yl)isobutyramide is a conformationally rigid nortropane derivative utilized extensively as a late-stage intermediate in the synthesis of CCR5 antagonists, most notably Maraviroc [1]. Featuring a precise endo (3s) stereocenter and a reactive isobutyramide moiety, this compound serves as the direct precursor for constructing the 1,2,4-triazole pharmacophore via cyclization with acetic hydrazide [2]. In procurement contexts, it is frequently sourced either as the free secondary amine to allow divergent reductive amination at the 8-position, or as its N-benzyl protected analog (CAS 376348-67-3) for linear API scale-up [3]. Its rigid bicyclic scaffold is critical for locking downstream derivatives into the exact spatial orientation required for high-affinity chemokine receptor binding.

Procurement Fit

Stereochemically defined (1R,3s,5S) tropane impurity standard for Maraviroc quality control
Free secondary amine enables 8-position derivatization for medicinal chemistry libraries
Endo-amide geometry supports conformationally constrained scaffold for SAR and receptor studies

Substituting this specific intermediate with flexible piperidine analogs or alternative stereoisomers fundamentally compromises both synthesis and final API performance. The 8-azabicyclooctane core is specifically selected over flexible 1,3-propanediamine or piperidine scaffolds because its rigidity forces the basic nitrogen into a critical salt-bridge interaction with the Glu283 residue of the CCR5 receptor, a conformation that flexible analogs struggle to achieve without increasing off-target hERG ion channel affinity [1]. Furthermore, substituting the endo (3s) isomer with the exo (3r) isomer or a racemic mixture results in a misalignment of the subsequently formed triazole ring, preventing essential hydrogen bonding with Tyr37 and causing a catastrophic loss of antiviral potency [2]. Finally, procuring a pre-cyclized triazole intermediate instead of this isobutyramide restricts the synthetic pathway, eliminating the ability to generate novel heterocycle derivatives for advanced probe discovery [3].

Substitution Risk

N-Benzyl analog Significantly different molecular weight and lipophilicity alter chromatographic behavior; unsuitable as direct replacement in validated impurity profiling methods
exo Isomer Altered 3D orientation of the isobutyramide group may shift receptor binding or crystal form, compromising method specificity and API consistency
Racemic mixture Lack of single-isomer control introduces batch-dependent chiral purity variation; may lead to false out-of-specification results in regulatory impurity assays

Conformational Rigidity and hERG Safety

The rigid tropane core provided by this intermediate is essential for decoupling CCR5 antagonist activity from hERG channel inhibition. Final APIs derived from this 8-azabicyclooctane scaffold (e.g., Maraviroc) consistently demonstrate hERG IC50 values >10 µM, indicating an excellent cardiac safety profile [1]. In contrast, flexible piperidine-based replacements often exhibit significantly higher hERG affinity (IC50 < 3 µM) due to unconstrained hydrophobic interactions, requiring extensive and costly re-optimization [2].

Evidence DimensionhERG Ion Channel Inhibition (IC50)
Target Compound Data> 10 µM (Tropane-core derivatives)
Comparator Or Baseline< 3 µM (Typical flexible piperidine analogs)
Quantified Difference> 3-fold improvement in safety margin
ConditionsIn vitro hERG patch-clamp / binding assays

Procuring the rigid tropane scaffold minimizes late-stage cardiotoxicity failures compared to cheaper, flexible amine precursors.

Molecular identity vs N-benzyl analog
Head-to-head
MW 196.29 vs 286.41 g/mol; purity ≥98% HPLC
Enables unambiguous LC-MS identification for impurity profiling
Data from PubChem and vendor CoA; verify retention-time alignment

Stereochemical Precision: Endo vs. Exo Binding

The specific (1R,3s,5S) endo configuration of the isobutyramide group is non-negotiable for target engagement. Molecular modeling and binding assays confirm that the endo-derived triazole forms a critical hydrogen bond with the Tyr37 residue of the CCR5 pocket [1]. Utilizing the exo isomer misaligns this pharmacophore, resulting in a severe drop in antiviral potency (often shifting IC50 from the low nanomolar range to micromolar inactivity) [2].

Evidence DimensionCCR5 Antiviral Potency (IC50)
Target Compound Data~2.0 nM (endo-derived API, Maraviroc)
Comparator Or BaselineMicromolar range (exo-derived analogs)
Quantified Difference>100-fold loss of potency
ConditionsCell-based HIV-1 envelope gp120 binding / entry assays

Strict procurement of the 3s (endo) isomer prevents the costly synthesis of inactive API batches caused by stereochemical mismatch.

Hydrogen bond donor profile
Cross-study comparable
2 H-bond donors; XLogP 1.3
Free amine donor supports further derivatization and balanced solubility
Computed properties; experimental solubility advised

Late-Stage Triazole Cyclization Efficiency

As a late-stage precursor, this isobutyramide enables highly efficient, convergent synthesis of the 1,2,4-triazole ring. Reaction of the isobutyramide with acetic hydrazide yields the target triazole in high conversions (typically >75% yield) under standard reflux conditions [1]. Attempting to synthesize the triazole first and subsequently couple it to the bicyclic core often results in lower overall yields and requires more complex protecting group strategies.

Evidence DimensionLate-stage Triazole Formation Yield
Target Compound Data>75% yield via isobutyramide cyclization
Comparator Or BaselineLower overall efficiency via pre-formed triazole coupling
Quantified DifferenceStreamlined convergent step vs. multi-step linear coupling
ConditionsStandard process chemistry scale-up (e.g., acetic hydrazide in organic solvent)

Using the isobutyramide as the cyclization precursor significantly streamlines the API manufacturing process and reduces overall step count.

Chiral purity control
Class-level inference
Single (1R,3s,5S) isomer; chiral impurity risk <5%
Supports regulatory method specificity; avoids false OOS in QC
Vendor CoA and chiral HPLC; confirm batch-specific data

Maraviroc API Manufacturing

This compound (often via its N-benzyl protected form) is the definitive industrial precursor for Maraviroc. The isobutyramide moiety is directly cyclized with acetic hydrazide to form the API's signature 3-isopropyl-5-methyl-1,2,4-triazole ring, making it indispensable for large-scale antiretroviral production [1].

MOR-CCR5 Heterodimer Probe Synthesis

In advanced pharmacological research, the free 8-position amine allows chemists to append novel linker moieties via reductive amination, while retaining the isobutyramide for subsequent triazole formation. This divergent approach is critical for developing bivalent probes that target opioid-exacerbated HIV-1 infectivity [2].

Next-Generation Low-hERG Antagonist Development

Because the 8-azabicyclooctane core inherently mitigates hERG ion channel affinity compared to flexible piperidines, medicinal chemists prioritize this scaffold when building libraries of conformationally restricted chemokine antagonists to ensure high cardiac safety margins [3].

Application Fit

Application
Selection Property
Validation Focus
Maraviroc impurity profiling (HPLC/LC-MS)
Defined stereochemistry and distinct molecular identity
Method specificity and impurity quantification context
Tropane scaffold diversification in medicinal chemistry
Free 8-amine handle for derivatization
Receptor binding and SAR exploration context
Physicochemical baseline for lead optimization
Two H-bond donors and balanced lipophilicity
Permeability and solubility modulation in SAR

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.157563266 g/mol

Monoisotopic Mass

196.157563266 g/mol

Heavy Atom Count

14

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